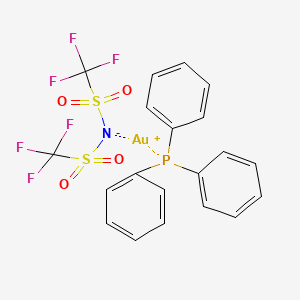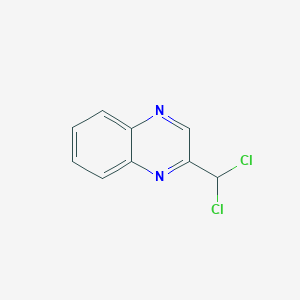
2-(Dichloromethyl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dichloromethyl)quinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H6Cl2N2. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)quinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. One efficient method uses titanium silicate-1 (TS-1) as a catalyst in methanol at room temperature . This reaction is scalable to multigram quantities and the catalyst is recyclable. Other methods include the use of molecular iodine, cerium ammonium nitrate, and microwave irradiation .
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs transition-metal-free catalysis to ensure eco-friendly and cost-effective processes. Methods such as grinding, microwave, and ball mill techniques have been developed to improve yields and reduce reaction times .
化学反应分析
Types of Reactions
2-(Dichloromethyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated, nitrated, and sulfonated quinoxalines.
科学研究应用
2-(Dichloromethyl)quinoxaline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(Dichloromethyl)quinoxaline involves its interaction with various molecular targets and pathways:
相似化合物的比较
2-(Dichloromethyl)quinoxaline can be compared with other quinoxaline derivatives such as:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Carbadox: Another veterinary antibiotic.
Uniqueness
This compound is unique due to its dichloromethyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities .
属性
分子式 |
C9H6Cl2N2 |
|---|---|
分子量 |
213.06 g/mol |
IUPAC 名称 |
2-(dichloromethyl)quinoxaline |
InChI |
InChI=1S/C9H6Cl2N2/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-5,9H |
InChI 键 |
ZPYQXWRJQZRBRP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;dihydrochloride](/img/structure/B12931526.png)
![N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)-3-phenoxybenzamide](/img/structure/B12931528.png)


![13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12931569.png)
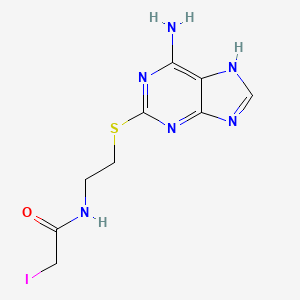

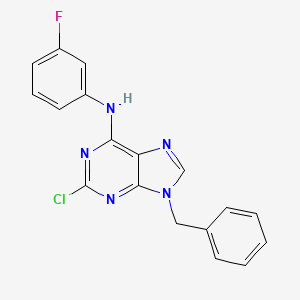
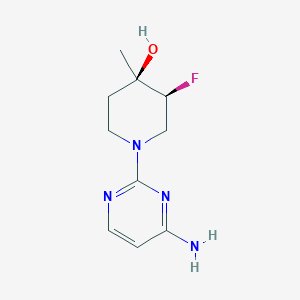

![N-[5-(Morpholin-4-yl)-2-oxo-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B12931612.png)
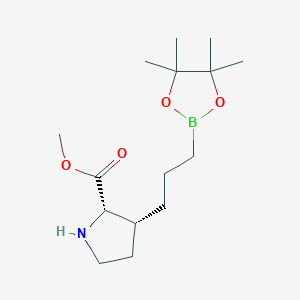
![6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide](/img/structure/B12931617.png)
